molecular formula C13H10O4 B5650619 phenacyl furan-2-carboxylate CAS No. 107692-59-1

phenacyl furan-2-carboxylate

Cat. No.: B5650619
CAS No.: 107692-59-1
M. Wt: 230.22 g/mol
InChI Key: LQIHFTAJSUTWLW-UHFFFAOYSA-N
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Description

Phenacyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenacyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenacyl furan-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenacyl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the phenacyl moiety can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Phenacyl alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Phenacyl furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of phenacyl furan-2-carboxylate and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. In the context of anti-inflammatory and anticancer activities, the compound may inhibit specific signaling pathways and enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Phenacyl furan-2-carboxylate can be compared with other furan derivatives such as:

    Furan-2-carboxylic acid: A simpler derivative with similar reactivity but lacking the phenacyl group.

    Phenacyl thiophene-2-carboxylate: A similar compound where the furan ring is replaced with a thiophene ring, offering different electronic properties.

    Phenacyl pyrrole-2-carboxylate: Another analogous compound with a pyrrole ring instead of a furan ring, which may exhibit different biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to uncover its potential in medicinal chemistry, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

phenacyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-11(10-5-2-1-3-6-10)9-17-13(15)12-7-4-8-16-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIHFTAJSUTWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283478
Record name 2-Oxo-2-phenylethyl 2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107692-59-1
Record name 2-Oxo-2-phenylethyl 2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107692-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2-phenylethyl 2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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